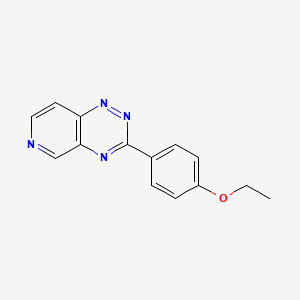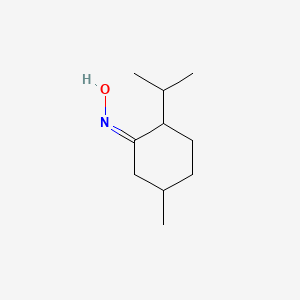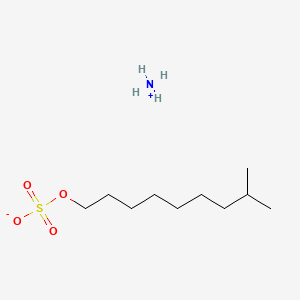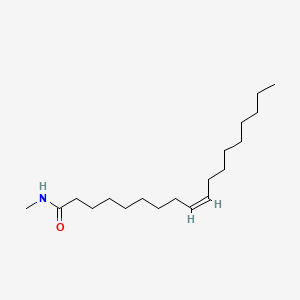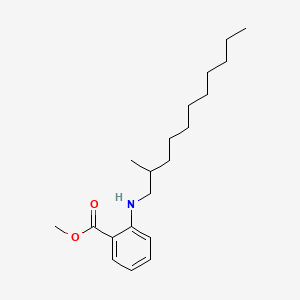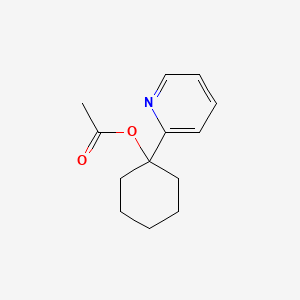
1-(Pyridin-2-yl)cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-yl)cyclohexyl acetate is an organic compound that features a pyridine ring attached to a cyclohexyl group, which is further esterified with an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclohexyl acetate can be synthesized through several methods. One common approach involves the esterification of 1-(pyridin-2-yl)cyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-2-yl)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 1-(pyridin-2-yl)cyclohexanone or 1-(pyridin-2-yl)cyclohexanoic acid.
Reduction: Formation of 1-(pyridin-2-yl)cyclohexanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(Pyridin-2-yl)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with biological receptors or enzymes. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(Pyridin-2-yl)cyclohexanol: Similar structure but lacks the acetate group.
1-(Pyridin-2-yl)cyclohexanone: Contains a ketone group instead of an ester.
1-(Pyridin-2-yl)cyclohexanoic acid: Features a carboxylic acid group.
Uniqueness: 1-(Pyridin-2-yl)cyclohexyl acetate is unique due to its ester functionality, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and cyclohexyl group further enhances its versatility in various applications.
Propriétés
Numéro CAS |
84731-74-8 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(1-pyridin-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H17NO2/c1-11(15)16-13(8-4-2-5-9-13)12-7-3-6-10-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3 |
Clé InChI |
OBWWYNFWJUGTMA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CCCCC1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


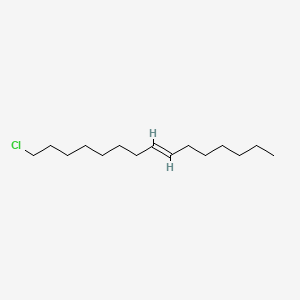
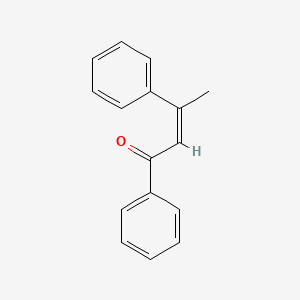


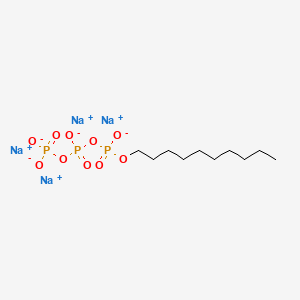

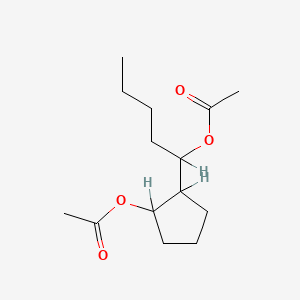
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
